alpha-Propyldopacetamide
alpha-Propyldopacetamide
Brand Name:
Vulcanchem
CAS No.:
154-62-1
VCID:
VC20978650
InChI:
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)
SMILES:
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Molecular Formula:
C11H15NO3
Molecular Weight:
209.24 g/mol
alpha-Propyldopacetamide
CAS No.: 154-62-1
Cat. No.: VC20978650
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154-62-1 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)pentanamide |
| Standard InChI | InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15) |
| Standard InChI Key | GDXQWRJYXZXWMT-UHFFFAOYSA-N |
| SMILES | CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
| Canonical SMILES | CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator